![molecular formula C18H23N3O2 B2959482 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1286705-25-6](/img/structure/B2959482.png)
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole is a key component in the development of new drugs . The first synthesis of imidazole was made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For example, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is unique . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
DNA Binding and Gene Expression Control
One significant application of compounds related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is in the field of DNA binding and gene expression control. Pyrrole-imidazole (Py-Im) polyamides, chemicals closely related to the queried compound, are capable of binding specifically to DNA sequences both in vitro and in mammalian cells. Research has shown that polyamides, which include imidazole, can be used to target specific DNA sequences in the minor groove of DNA, potentially controlling gene expression. These compounds are being investigated as potential medicinal agents, particularly in the treatment of diseases like cancer. The synthetic analogs of naturally occurring polyamides, incorporating N-methylimidazole into their heterocyclic core, show promise in binding to G/C rich sequences with high specificity (Chavda et al., 2010).
Antimicrobial Activity
Another application is in the realm of antimicrobial activity. Studies on similar compounds, such as N-arylimidazo[1,2-a]pyrazine-2-carboxamides, demonstrate promising antimicrobial activity. These compounds have been synthesized using imidazole and tested for their effectiveness against various microbial agents. Some compounds in this category have shown significant antimicrobial properties, indicating their potential use in treating infections (Jyothi & Madhavi, 2019).
Catalysis in Organic Reactions
Compounds with imidazole, such as imidazol-2-ylidenes (a family of N-heterocyclic carbenes), are effective catalysts in organic reactions like transesterification involving various esters and alcohols. These catalysts facilitate acylation of alcohols with enol acetates at room temperature and are also used in reactions involving methyl esters and primary alcohols. The efficiency and versatility of these catalysts in organic synthesis highlight another crucial application of imidazole-containing compounds (Grasa et al., 2003).
Synthesis of Heterocyclic Compounds
Imidazole derivatives are extensively used in the synthesis of various heterocyclic compounds. These derivatives play a crucial role in creating new chemical entities with potential applications in medicinal chemistry and material science. Research into the synthesis of imidazo[1,5-a]pyridines, for example, demonstrates the utility of imidazole derivatives in constructing complex molecular structures, which could have various scientific and industrial applications (Crawforth & Paoletti, 2009).
Mechanism of Action
Target of action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antioxidant potential by scavenging free radicals .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds can be diverse, depending on the specific compound and its targets. For instance, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, bacterial infections, and more .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can also vary. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which can influence its absorption and distribution in the body.
Result of action
The result of the action of imidazole-containing compounds can be diverse, ranging from antibacterial effects to antitumor effects, depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, which can influence its interaction with its targets .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15-19-9-11-21(15)12-10-20-17(22)18(7-13-23-14-8-18)16-5-3-2-4-6-16/h2-6,9,11H,7-8,10,12-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMMDOSQYJDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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